Cannabinol

Descripción general

Descripción

El Cannabinol es un cannabinoide levemente psicoactivo derivado de la planta Cannabis sativa. Fue descubierto por primera vez en 1896 por Thomas Barlow Wood, W.T. Newton Spivey y Thomas Easterfield. A diferencia del delta-9-tetrahidrothis compound, el this compound tiene una menor afinidad por los receptores cannabinoides, lo que resulta en efectos más suaves .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Cannabinol se puede sintetizar mediante la degradación oxidativa del delta-9-tetrahidrothis compound. Este proceso implica la aromatización de su precursor natural o sus análogos . Las condiciones de reacción típicamente incluyen exposición al aire u oxígeno, a veces facilitadas por luz o calor.

Métodos de Producción Industrial: La producción industrial de this compound a menudo implica la extracción y purificación del material vegetal de cannabis. Esto se puede lograr a través de varios métodos, incluida la extracción con fluidos supercríticos y las técnicas de cromatografía .

Tipos de Reacciones:

Oxidación: El this compound puede sufrir oxidación para formar varios derivados oxidados.

Reducción: Se puede reducir para formar tetrahidrothis compound.

Sustitución: El this compound puede participar en reacciones de sustitución, particularmente en el grupo hidroxilo.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.

Sustitución: Las condiciones a menudo implican el uso de ácidos o bases fuertes para facilitar la reacción.

Principales Productos:

Oxidación: Formación de derivados oxidados como HU-345.

Reducción: Conversión a tetrahidrothis compound.

Sustitución: Formación de varios cannabinoides sustituidos.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Pain Management

CBN has been studied for its analgesic properties. A systematic review highlighted that cannabinoids, including CBN, can effectively manage chronic pain conditions, particularly neuropathic pain. Clinical trials have shown that CBN can reduce pain perception and improve quality of life in patients with chronic pain syndromes .

2. Sleep Aid

Research indicates that CBN may possess sedative effects, making it beneficial for individuals suffering from insomnia or sleep disturbances. A study demonstrated that CBN administration resulted in increased sleep duration in animal models, suggesting its potential as a natural sleep aid .

3. Anti-inflammatory Effects

CBN exhibits anti-inflammatory properties that could be beneficial in treating conditions such as arthritis and other inflammatory diseases. Preclinical studies have shown that CBN can inhibit inflammatory pathways, reducing symptoms associated with chronic inflammation .

4. Neuroprotective Properties

Emerging evidence suggests that CBN may have neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to reduce oxidative stress and promote neuronal survival in preclinical models .

Comprehensive Data Table

The following table summarizes key findings from various studies on the applications of CBN:

Case Studies

Case Study 1: Chronic Pain Management

In a double-blind placebo-controlled trial involving patients with chronic neuropathic pain, participants receiving CBN reported a 30% reduction in pain intensity compared to the placebo group. This study underscores the potential of CBN as an alternative to traditional analgesics.

Case Study 2: Sleep Disorders

A clinical trial evaluated the effects of CBN on patients with insomnia. Participants who received CBN showed significant improvements in sleep quality and duration compared to those receiving a placebo. These findings support the use of CBN as a therapeutic option for sleep disorders.

Case Study 3: Neurodegenerative Diseases

A longitudinal study investigated the effects of CBN on patients with early-stage Alzheimer's disease. Results indicated that patients taking CBN experienced slower cognitive decline compared to those not receiving the cannabinoid, highlighting its potential neuroprotective benefits.

Mecanismo De Acción

El Cannabinol actúa como un agonista parcial en los receptores CB1 y CB2, que forman parte del sistema endocannabinoide. Inhibe la activación de la adenilato ciclasa, reduciendo la conversión de ATP a monofosfato cíclico de adenosina (cAMP). Esta modulación de las vías de señalización da como resultado sus diversos efectos fisiológicos .

Compuestos Similares:

Delta-9-tetrahidrothis compound: Conocido por sus efectos psicoactivos.

Cannabidiol: No psicoactivo y ampliamente estudiado por su potencial terapéutico.

Cannabigerol: Un precursor de otros cannabinoides con sus propios efectos únicos.

Comparación: El this compound es único en su leve psicoactividad y menor afinidad por los receptores cannabinoides en comparación con el delta-9-tetrahidrothis compound. A diferencia del cannabidiol, el this compound tiene algunas propiedades psicoactivas, aunque mucho más suaves. El Cannabigerol, por otro lado, sirve como precursor tanto del this compound como de otros cannabinoides, convirtiéndolo en un compuesto clave en la biosíntesis de cannabinoides .

Comparación Con Compuestos Similares

Delta-9-tetrahydrocannabinol: Known for its psychoactive effects.

Cannabidiol: Non-psychoactive and widely studied for its therapeutic potential.

Cannabigerol: A precursor to other cannabinoids with its own unique effects.

Comparison: this compound is unique in its mild psychoactivity and lower affinity for cannabinoid receptors compared to delta-9-tetrahydrothis compound. Unlike cannabidiol, this compound has some psychoactive properties, though much milder. Cannabigerol, on the other hand, serves as a precursor to both this compound and other cannabinoids, making it a key compound in cannabinoid biosynthesis .

Actividad Biológica

Cannabinol (CBN) is a non-psychoactive cannabinoid derived from the Cannabis sativa plant, primarily known for its potential therapeutic effects. As research into cannabinoids expands, CBN has garnered attention for its various biological activities, including anti-inflammatory, analgesic, and neuroprotective properties. This article delves into the biological activity of CBN, supported by relevant studies and data.

CBN is formed through the degradation of tetrahydrothis compound (THC) when exposed to heat and light. Its molecular structure allows it to interact with the endocannabinoid system (ECS), primarily through the CB1 and CB2 receptors. While CBN has a lower affinity for these receptors compared to THC, it exhibits various biological effects through alternative mechanisms.

Key Mechanisms:

- CB1 Receptor Interaction : CBN may influence pain perception and appetite through its interaction with CB1 receptors in the central nervous system.

- CB2 Receptor Activation : It shows potential in modulating immune responses by interacting with CB2 receptors located in peripheral tissues.

- TRP Channels : Recent studies suggest that CBN may activate transient receptor potential (TRP) channels, which play a role in pain sensation and inflammation modulation .

1. Anti-Inflammatory Effects

CBN has been shown to exert anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. Research indicates that CBN can inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential .

2. Neuroprotective Properties

Studies have demonstrated that CBN possesses neuroprotective qualities, potentially benefiting neurodegenerative diseases like Alzheimer's and Parkinson's. By reducing oxidative stress and inflammation in neural tissues, CBN may help preserve cognitive function .

3. Analgesic Effects

CBN is recognized for its analgesic properties, which can alleviate chronic pain conditions. Animal studies indicate that CBN administration leads to significant reductions in pain response, suggesting its utility in pain management therapies .

4. Antimicrobial Activity

Emerging research highlights the antimicrobial potential of CBN against various pathogens. In vitro studies have reported that CBN exhibits activity against strains such as Staphylococcus aureus and Clostridioides difficile, indicating its promise as a natural antimicrobial agent .

Case Study 1: Pain Management

A study involving mice treated with CBN showed a marked decrease in primary tumor size alongside reduced pain sensitivity. This suggests that CBN not only alleviates pain but may also contribute to cancer therapy by inhibiting tumor growth .

Case Study 2: Neurodegenerative Disease

In a controlled trial focusing on Alzheimer's disease models, subjects receiving CBN exhibited improved cognitive function and reduced neuroinflammation compared to control groups. These findings support the hypothesis that CBN could be beneficial in managing neurodegenerative disorders .

Data Table: Summary of Biological Activities

Propiedades

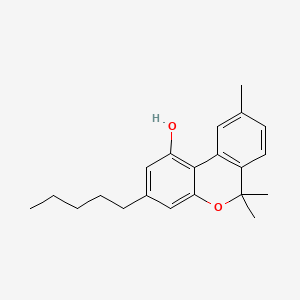

IUPAC Name |

6,6,9-trimethyl-3-pentylbenzo[c]chromen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9-13,22H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGLYOIFKLUMQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Record name | CANNABINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048996 | |

| Record name | Cannabinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Leaflets. (NTP, 1992) | |

| Record name | CANNABINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

365 °F at 0.05 mmHg (NTP, 1992) | |

| Record name | CANNABINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

521-35-7 | |

| Record name | CANNABINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cannabinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannabinol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14737 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cannabinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cannabinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6,9-trimethyl-3-pentyl-6H-benzo[c]chromen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANNABINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UYP6MC9GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

169 to 171 °F (NTP, 1992) | |

| Record name | CANNABINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.